molecular formula C14H19N3O5 B2824462 (R)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate CAS No. 1126430-56-5

(R)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B2824462
CAS No.: 1126430-56-5
M. Wt: 309.322
InChI Key: FBDBOJSDDWQIBC-LLVKDONJSA-N
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Description

®-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a nitropyridine moiety attached to a pyrrolidine ring, which is further substituted with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Nitropyridine Moiety: The nitropyridine group can be introduced via a nucleophilic substitution reaction, where a nitropyridine derivative reacts with the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitropyridine moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitropyridine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the nitropyridine moiety.

Scientific Research Applications

®-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It can be employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitropyridine moiety can participate in hydrogen bonding, π-π stacking, or electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate: The enantiomer of the compound, which may exhibit different biological activity due to its stereochemistry.

    tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate: The racemic mixture of the compound, containing both ®- and (S)-enantiomers.

    tert-Butyl 3-(5-chloropyridin-2-yloxy)pyrrolidine-1-carboxylate: A similar compound with a chloro substituent instead of a nitro group, which may have different chemical and biological properties.

Uniqueness

®-tert-Butyl 3-(5-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the nitropyridine moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl (3R)-3-(5-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-7-6-11(9-16)21-12-5-4-10(8-15-12)17(19)20/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDBOJSDDWQIBC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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